
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)butyramide, also known as FTY720, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic effects. FTY720 was first synthesized in 1992 by researchers at the University of Basel in Switzerland, and since then, it has been extensively studied for its various applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Reactivity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)butyramide, as a compound involving furan and thiophene moieties, is closely related to the research on the synthesis and chemical reactivity of furan and thiophene derivatives. Studies have demonstrated various synthetic routes and reactions involving furan and thiophene, which could be relevant for understanding the chemistry of this compound.
Synthesis of Novel Pyridine and Naphthyridine Derivatives
A study by Abdelrazek et al. (2010) involved the dimerization of furan and thiophene derivatives, leading to the formation of complex naphthyridine derivatives, indicating potential synthetic pathways that could be explored for this compound (Abdelrazek et al., 2010).
Photoinduced Oxidative Annulation
Research by Zhang et al. (2017) on the photoinduced oxidative annulation of furan/thiophene derivatives highlights a method for creating polyheterocyclic compounds, which might offer insights into functionalizing compounds like this compound (Zhang et al., 2017).
Antimicrobial Activity
Compounds containing furan and thiophene units have been explored for their antimicrobial potential, which suggests possible biological applications of this compound.
- Antimicrobial Activity of Chitosan Schiff Bases: A study by Hamed et al. (2020) focused on the synthesis of chitosan Schiff bases incorporating furan and thiophene derivatives, which showed varied antimicrobial activities. This research indicates the potential of incorporating this compound into chitosan-based materials for antimicrobial applications (Hamed et al., 2020).
Material Science and Solar Cell Applications
Furan and thiophene derivatives are also prominent in material science, particularly in the development of solar cells, suggesting the utility of this compound in similar applications.
- Dye-Sensitized Solar Cells: A study by Kim et al. (2011) explored phenothiazine derivatives with furan and thiophene linkers for dye-sensitized solar cells. The furan-linked derivative exhibited superior solar energy-to-electricity conversion efficiency, highlighting the potential of furan and thiophene derivatives in solar cell technology. This suggests that this compound could be investigated for its photovoltaic properties (Kim et al., 2011).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-2-4-14(16)15-9-12(11-6-8-18-10-11)13-5-3-7-17-13/h3,5-8,10,12H,2,4,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDKAZCTWNORDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

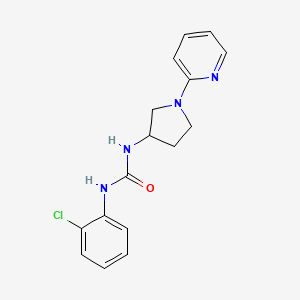
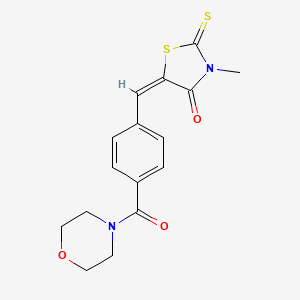
![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)

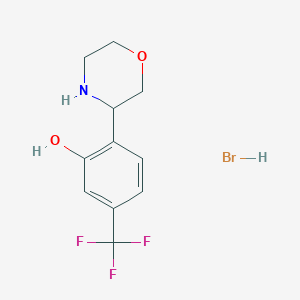

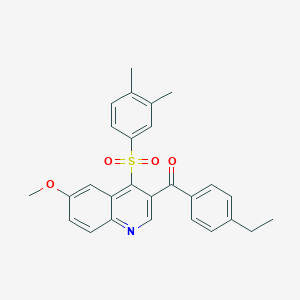
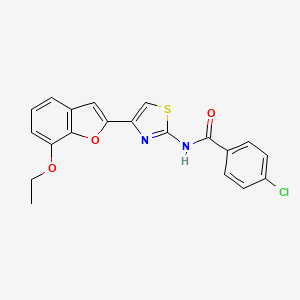
![(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid](/img/structure/B2733687.png)
![{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B2733688.png)
![8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2733689.png)

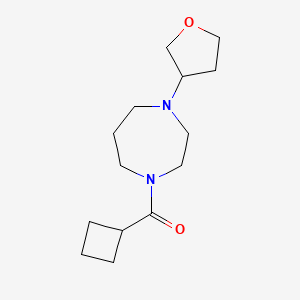
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2733692.png)